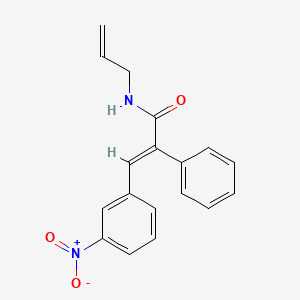
N-allyl-3-(3-nitrophenyl)-2-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-3-(3-nitrophenyl)-2-phenylacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as ANPA and is a member of the acrylamide family. ANPA is a yellow crystalline solid that is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of ANPA is not fully understood. However, it is believed that ANPA inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. ANPA has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
ANPA has been shown to have several biochemical and physiological effects. In vitro studies have shown that ANPA inhibits the growth of cancer cells and induces apoptosis. ANPA has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. In animal studies, ANPA has been shown to have low toxicity and good bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
ANPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has good solubility in organic solvents. ANPA also has low toxicity and good bioavailability, making it a suitable candidate for in vivo studies. However, ANPA has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. ANPA is also relatively expensive to synthesize compared to other compounds.
Orientations Futures
ANPA has several potential future directions. In medicinal chemistry, ANPA could be further investigated as a potential drug candidate for cancer treatment. In materials science, ANPA could be used to synthesize new materials with unique properties. In organic synthesis, ANPA could be used as a building block to synthesize other compounds. Further studies are needed to fully understand the mechanism of action of ANPA and to explore its potential applications in various fields.
Conclusion:
In conclusion, ANPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANPA is synthesized using a specific method, and it has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. ANPA has several advantages for lab experiments, but it also has some limitations. Further studies are needed to fully understand the mechanism of action of ANPA and to explore its potential applications in various fields.
Méthodes De Synthèse
ANPA is synthesized using a specific method that involves the reaction between 3-nitrobenzaldehyde and N-allyl-2-phenylacrylamide in the presence of a catalyst. The reaction is carried out in an organic solvent under specific conditions. The resulting product is then purified using several techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
ANPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ANPA has been shown to have anticancer properties and is being investigated as a potential drug candidate. In materials science, ANPA has been used to synthesize new materials with unique properties. In organic synthesis, ANPA has been used as a building block to synthesize other compounds.
Propriétés
IUPAC Name |
(E)-3-(3-nitrophenyl)-2-phenyl-N-prop-2-enylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-11-19-18(21)17(15-8-4-3-5-9-15)13-14-7-6-10-16(12-14)20(22)23/h2-10,12-13H,1,11H2,(H,19,21)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZZIRBBAIHPHV-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5022247.png)
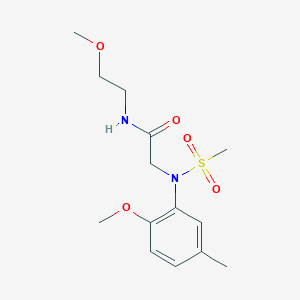
![2-(2-isopropyl-5-methylphenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5022264.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B5022269.png)
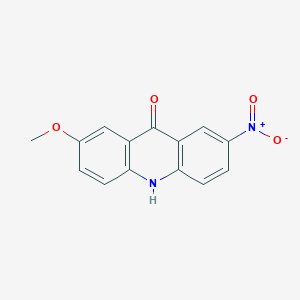
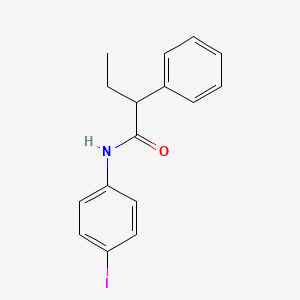
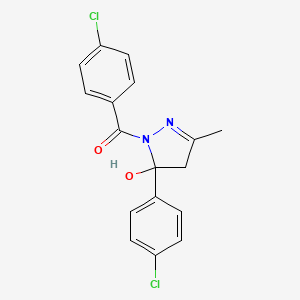
![N-allyl-N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5022308.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]pyrrolidine](/img/structure/B5022326.png)
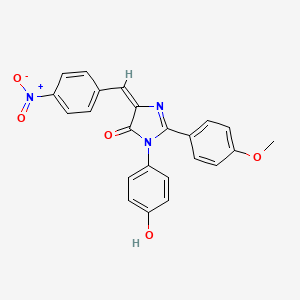
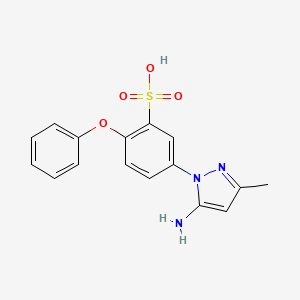
![4,8-dimethyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5022339.png)
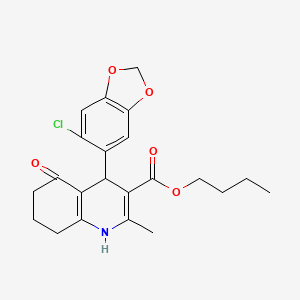
![3-({[2-(2-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5022351.png)